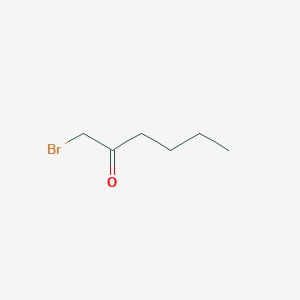

1-Bromohexan-2-one

説明

Contextualization within α-Halogenated Ketone Chemistry

1-Bromohexan-2-one is a member of the α-halogenated ketone family, a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (in the alpha position) to a carbonyl group. wikipedia.orgfiveable.me This structural arrangement confers a unique reactivity upon these molecules. α-Haloketones are recognized as important bifunctional electrophiles, possessing two sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic substitution reactions. nih.gov

The reactivity of α-haloketones like this compound makes them valuable intermediates in a wide array of synthetic transformations. nih.govresearchgate.net They serve as precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles, through reactions with appropriate nucleophiles. wikipedia.org Furthermore, they are key starting materials for generating α,β-unsaturated ketones via dehydrobromination. libretexts.org The general reactivity of α-haloketones is a cornerstone of carbonyl chemistry, providing pathways to a diverse range of more complex molecules. fiveable.me

Historical Perspectives on the Research and Utility of α-Bromoketones

The study of α-haloketones dates back to the late 19th century. nih.gov Early research focused on their synthesis and fundamental reactivity. A significant milestone in the history of α-haloketone chemistry was the discovery of the Favorskii rearrangement, a reaction where α-haloketones rearrange to form carboxylic acid derivatives upon treatment with a base. nih.gov This reaction, along with others, highlighted the synthetic potential of this class of compounds from early on.

Over the years, research has expanded to develop more efficient and selective methods for the synthesis of α-bromoketones. researchgate.netmdpi.com Traditional methods often involved direct bromination of ketones using elemental bromine. openstax.org While effective, these methods can present challenges related to safety and the formation of byproducts. researchgate.net Consequently, significant effort has been dedicated to developing greener and more versatile synthetic protocols. researchgate.netmdpi.com The utility of α-bromoketones as versatile building blocks in organic synthesis has been a primary driver of this continued research, with applications in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

Structural Features and Inherent Reactivity Principles of this compound

The specific structure of this compound dictates its chemical behavior. The molecule consists of a six-carbon chain with a ketone functional group at the second carbon (C2) and a bromine atom at the first carbon (C1).

Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol biosynth.comnih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 26818-07-5 biosynth.comnih.gov |

| Canonical SMILES | CCCCC(=O)CBr uni.lu |

The key to the reactivity of this compound lies in the interplay between the carbonyl group and the adjacent bromine atom. The electron-withdrawing nature of the carbonyl group induces a positive partial charge on the α-carbon (C1), making it a primary site for nucleophilic attack. This leads to classic SN2 reactions where the bromide ion acts as a good leaving group.

The presence of two electrophilic centers, the carbonyl carbon and the α-carbon, allows for a range of reactions with various nucleophiles. nih.gov Nucleophilic attack can occur at either of these sites depending on the nature of the nucleophile and the reaction conditions. For instance, strong, non-basic nucleophiles tend to favor substitution at the α-carbon, while basic nucleophiles can also promote enolate formation by abstracting a proton from the α'-carbon (C3), leading to other reaction pathways. jove.com

The reactivity-selectivity principle can be applied to understand the reactions of this compound. This principle suggests that more reactive reagents are often less selective in their reactions. askiitians.com Therefore, the choice of nucleophile and reaction conditions is crucial in directing the outcome of a reaction involving this compound to achieve a desired product selectively.

Structure

3D Structure

特性

IUPAC Name |

1-bromohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-3-4-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIISQFLRUQIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-07-5 | |

| Record name | 1-Bromo-2-hexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 Bromohexan 2 One

Regioselective Bromination Methodologies

The regioselective introduction of a bromine atom at the α-position of an unsymmetrical ketone such as hexan-2-one is a significant challenge. The outcome of the bromination is governed by the reaction conditions, which can be manipulated to favor either the thermodynamically or kinetically controlled product.

Direct Bromination of Hexan-2-one and its Derivatives

The direct bromination of hexan-2-one can lead to a mixture of 1-bromohexan-2-one and 3-bromohexan-2-one (B1654935). The control of regioselectivity is paramount in achieving a high yield of the desired isomer.

Under acidic conditions, the bromination of a ketone proceeds through an enol intermediate. libretexts.org The rate-determining step is the formation of this enol. organic-chemistry.org For an unsymmetrical ketone like hexan-2-one, two different enols can be formed. The enol with the more substituted double bond is thermodynamically more stable, and its formation is favored under conditions of thermodynamic control. Consequently, acid-catalyzed bromination of hexan-2-one typically yields 3-bromohexan-2-one as the major product. libretexts.org

Conversely, under kinetic control, the less substituted enol is formed faster, leading to the preferential formation of this compound. Achieving kinetic control often requires the use of specific reagents and carefully controlled reaction conditions.

Several reagents have been employed for the direct bromination of ketones with varying degrees of regioselectivity. The use of molecular bromine (Br₂) in a solvent like acetic acid is a classic method, though it often leads to a mixture of products with unsymmetrical ketones. libretexts.org

Copper(II) bromide (CuBr₂) has emerged as a more selective reagent for the α-bromination of ketones. imperial.ac.uk It can effect bromination under milder conditions and often provides better regioselectivity compared to molecular bromine. The reaction with CuBr₂ is believed to proceed through the enol, and the selectivity can be influenced by the solvent and reaction temperature.

N-Bromosuccinimide (NBS) is another widely used brominating agent that can be employed for the α-bromination of ketones. nih.gov The reaction is often initiated by an acid or a radical initiator. In the context of regioselectivity for unsymmetrical ketones, the outcome with NBS can be complex and may depend on the specific reaction conditions.

Table 1: Regioselectivity in Direct Bromination of Unsymmetrical Ketones

| Condition | Controlling Factor | Major Product from Hexan-2-one |

|---|---|---|

| Acid-catalyzed (e.g., Br₂ in Acetic Acid) | Thermodynamic | 3-Bromohexan-2-one |

| Kinetic Control | Kinetic | This compound |

Oxidative Bromination Techniques for Carbonyl Compounds

Oxidative bromination methods provide an alternative to direct bromination and often offer improved regioselectivity and milder reaction conditions. These techniques generate an electrophilic bromine species in situ from a bromide source and an oxidant.

One such environmentally benign method utilizes a combination of ammonium (B1175870) bromide (NH₄Br) as the bromine source and Oxone® (potassium peroxymonosulfate) as the oxidant. This system has been shown to be highly efficient for the selective α-monobromination of various ketones, including acyclic ones. brainly.in A key advantage of this method is that the bromination of unsymmetrical ketones predominantly occurs at the less substituted α-position, making it a suitable strategy for the synthesis of this compound. brainly.in

Another green and efficient oxidative bromination technique employs an aqueous hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) system. nrochemistry.com This method can be performed at room temperature without the need for a catalyst or organic solvent, offering high selectivity for monobromination. nrochemistry.com The reactivity can be modulated by adjusting the concentration of the reagents. Similar to the NH₄Br/Oxone® system, this method can also favor bromination at the less substituted α-carbon of unsymmetrical ketones.

Table 2: Oxidative Bromination Reagents and Their Selectivity

| Reagent System | Key Features | Predominant Regioselectivity for Unsymmetrical Ketones |

|---|---|---|

| Ammonium Bromide / Oxone® | Mild, efficient, environmentally safe | Less substituted α-position |

| Hydrogen Peroxide / Hydrobromic Acid | Green, catalyst-free, solvent-free option | Less substituted α-position |

Enantioselective and Diastereoselective Approaches to α-Bromoketone Synthesis

The synthesis of chiral α-bromoketones is of considerable importance, as these compounds are valuable precursors for the asymmetric synthesis of various pharmaceuticals and natural products.

While the direct enantioselective α-bromination of acyclic ketones remains a challenging endeavor, significant progress has been made in the enantioselective α-bromination of aldehydes. For instance, organocatalytic methods have been developed that utilize chiral secondary amines to form a transient enamine with the aldehyde, which then reacts with an electrophilic bromine source like N-bromosuccinimide (NBS) in an enantioselective manner. acs.org Although this has been primarily demonstrated with aldehydes, the underlying principles could potentially be adapted for ketones.

Another powerful strategy involves the diastereoselective and enantioselective bromoazidation of α,β-unsaturated ketones. This reaction, catalyzed by chiral N,N'-dioxide/metal complexes, can introduce both a bromine and an azide (B81097) group with high stereocontrol. organic-chemistry.org The resulting α-bromo-β-azido ketones can then be further manipulated to afford a variety of chiral building blocks.

Furthermore, the synthesis of chiral α-bromoketones can be approached through multi-step sequences involving chiral precursors or auxiliaries. For example, the reduction of a ketone to a chiral alcohol using an enantioselective reducing agent, followed by conversion of the hydroxyl group to a bromide with inversion of stereochemistry, represents a viable, albeit indirect, route.

Exploratory Synthetic Pathways for this compound Derivatives

Beyond direct bromination, the synthesis of this compound and its derivatives can be achieved through more elaborate multi-step sequences and functional group interconversions, allowing for the construction of more complex molecular architectures.

Multi-Step Conversions from Precursors (e.g., involving cyclization, ring opening, elimination, and bromination for related isomers)

Multi-step synthetic routes offer the flexibility to introduce various functional groups and control stereochemistry. While specific examples leading directly to this compound derivatives through cyclization and ring-opening sequences are not extensively documented, analogous transformations in other systems provide a conceptual framework.

For instance, the ring-opening of substituted cyclopropanes can be a powerful tool for generating acyclic structures with defined stereochemistry. rsc.org A hypothetical pathway could involve the synthesis of a suitably substituted cyclopropyl (B3062369) ketone, followed by a regioselective ring-opening reaction that incorporates a bromine atom at the desired position.

The Favorskii rearrangement, a reaction of α-halo ketones with a base to form a cyclopropanone (B1606653) intermediate which then undergoes ring opening, is a classic example of a transformation involving a cyclic intermediate in the chemistry of α-bromoketones. nrochemistry.comchemistry-reaction.comalfa-chemistry.compurechemistry.org While this is a reaction of the target molecule, understanding its mechanism is crucial when designing synthetic routes to avoid unintended rearrangements.

Another illustrative example, although not directly yielding a 1-bromo-2-keto structure, is the synthesis of γ-halogenated ketones from the oxidative ring-opening of cyclobutanols. This demonstrates the principle of generating a halogenated ketone from a cyclic alcohol precursor.

Functional Group Interconversions Leading to the this compound Moiety

The this compound moiety can be constructed through a variety of functional group interconversions starting from different precursors.

One versatile approach begins with a carboxylic acid. The Arndt-Eistert synthesis allows for the one-carbon homologation of a carboxylic acid to its corresponding α-diazo ketone via the Wolff rearrangement. organic-chemistry.orgwikipedia.org This α-diazo ketone can then be treated with HBr to afford the α-bromo ketone. For example, pentanoic acid could be converted to its acid chloride, which upon reaction with diazomethane (B1218177) would yield the corresponding α-diazoketone. Subsequent treatment with HBr would furnish this compound.

Another strategy involves the reductive halogenation of a ketone. A ketone can be converted to its trityl hydrazone, which upon reaction with N-bromosuccinimide, can be transformed into the corresponding alkyl bromide. nih.gov This provides a method for converting a ketone to a bromoalkane, which could then be oxidized to the desired α-bromoketone.

Furthermore, precursors such as hex-1-ene or hex-1-yne can be transformed into intermediates suitable for conversion to this compound. For example, hex-1-ene can be converted to 1-bromohexane (B126081) via anti-Markovnikov hydrobromination. brainly.in Subsequent oxidation of the 2-position would yield the target compound. Similarly, hex-1-yne can be converted to hexan-2-one, which can then be brominated. brainly.com

Table 3: Functional Group Interconversions for this compound Synthesis

| Starting Material | Key Transformation | Intermediate | Final Step |

|---|---|---|---|

| Pentanoic Acid | Arndt-Eistert Synthesis / Wolff Rearrangement | α-Diazoketone | Reaction with HBr |

| Hexan-2-one | Formation of Trityl Hydrazone | Trityl Hydrazone | Reductive Bromination |

| Hex-1-ene | Anti-Markovnikov Hydrobromination | 1-Bromohexane | Oxidation at C2 |

| Hex-1-yne | Hydration | Hexan-2-one | α-Bromination |

Emerging Methodologies in Haloketone Synthesis

The quest for greener, safer, and more efficient chemical processes has driven innovation in the synthesis of α-haloketones. Modern approaches are increasingly moving away from classical batch methods towards technologies that offer superior control over reaction parameters, minimize waste, and enhance safety. These emerging methodologies include continuous flow processing, electrochemical synthesis, and the development of novel catalytic systems, which collectively represent the forefront of haloketone production.

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and straightforward scalability. bohrium.comnih.gov These benefits are particularly relevant for the synthesis of α-haloketones, where reactions can be exothermic and involve hazardous intermediates.

A notable application of this technology is the α-bromination of ketones. For instance, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane (B91453) has been developed, affording the product in a near-quantitative 99% yield. nih.gov This process demonstrates excellent selectivity, with no formation of ring-brominated or dibrominated byproducts. nih.gov The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, mitigating potential side reactions and improving product purity. bohrium.com

Furthermore, multistep syntheses of α-halo ketones have been successfully implemented in continuous flow systems. acs.orgnih.gov One such process begins with N-protected amino acids and utilizes a tube-in-tube reactor to safely handle anhydrous diazomethane, a hazardous intermediate. acs.orgnih.govacs.org The diazomethane is generated and consumed in situ, eliminating the need for its storage and transport. acs.orgnih.gov This method has been used to produce chiral α-chloro ketones in high yields (e.g., 87%) without racemization, showcasing the robustness and efficiency of flow chemistry for complex syntheses. acs.orgnih.gov

Table 1: Comparison of Batch vs. Continuous Flow α-Bromination of Acetophenone

| Parameter | Conventional Batch Process | Continuous Flow Process nih.gov |

| Reagents | Acetophenone, Bromine, Acetic Acid | Acetophenone, HBr, Bromine, 1,4-Dioxane |

| Yield | Variable, often lower | 99% |

| Selectivity | Risk of di- and polybromination | High (no dibrominated products observed) |

| Safety | Handling of bulk bromine, potential for thermal runaway | Improved heat dissipation, in-situ consumption |

| Scalability | Challenging | Straightforward by extending run time |

Electrosynthesis for Bromofunctionalization Processes

Electrosynthesis offers a unique, reagent-free approach to functionalization, using electrical current to drive chemical reactions. This method avoids the use of harsh chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste. In the context of haloketone synthesis, electrochemical methods have been successfully applied to achieve regioselective bromination.

A significant development is the electrochemical α′-bromination of α,β-unsaturated ketones. rsc.orgrsc.org This method utilizes a system composed of the ketone substrate, trifluoroacetic acid (CF3CO2H), copper(I) bromide (CuBr), and tetraethylammonium (B1195904) tosylate (Et4NOTs) in acetonitrile (B52724) (MeCN). rsc.orgrsc.org By applying a variable current density, the regioselective introduction of a bromine atom at the α′-position can be accomplished, a transformation that is often challenging using conventional chemical methods due to competing reactions at the double bond. rsc.org

The electrochemical oxidation of halide ions generates the halogenating species in situ, allowing for precise control over its concentration and reactivity. This approach has been explored for the α-bromination of various simple and functionalized ketones, providing a valuable tool for the synthesis of α-bromoketones under mild conditions. rsc.orgresearchgate.net

Table 2: Electrochemical System for α′-Bromination of α,β-Unsaturated Ketones rsc.org

| Component | Role |

| Substrate | α,β-Unsaturated Ketone (e.g., Cyclohex-2-en-1-one) |

| Bromine Source | Copper(I) Bromide (CuBr) |

| Solvent | Acetonitrile (MeCN) |

| Supporting Electrolyte | Tetraethylammonium tosylate (Et4NOTs) |

| Additive | Trifluoroacetic Acid (CF3CO2H) |

| Method | Electrolysis with variable current density |

Catalytic Strategies for Selective α-Bromination

The development of catalytic methods for α-bromination is a cornerstone of modern synthesis, aiming to improve selectivity, reduce waste, and operate under milder conditions. These strategies can be broadly categorized into acid catalysis, metal catalysis, and organocatalysis.

Acid Catalysis: The traditional acid-catalyzed bromination of ketones proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the rate-limiting step is the formation of the enol. libretexts.org While effective, this method can lack selectivity, particularly with unsymmetrical ketones, and the acidic conditions may not be compatible with sensitive functional groups. nih.gov

Metal Catalysis: Transition metal catalysts have been employed to facilitate the α-bromination of ketones with high efficiency and selectivity. Copper(II) bromide has been used as both a catalyst and a bromine source for the direct α-amination of ketones, which proceeds via an in-situ generated α-bromo ketone intermediate. nih.gov Other systems, such as those using copper nitrate (B79036) in combination with aqueous hydrobromic acid and molecular oxygen, provide an atom-economical approach where water is the only byproduct. researchgate.net Catalysts like zinc bromide (ZnBr2) have also been shown to mediate the α-bromination of aromatic carbonyls. nih.gov

Organocatalysis: A major breakthrough in this field is the advent of asymmetric organocatalysis, which allows for the enantioselective synthesis of chiral α-bromoketones. Chiral secondary amines, such as C2-symmetric diphenylpyrrolidine and imidazolidine (B613845) catalysts, have been used to catalyze the α-bromination of aldehydes and ketones with high enantioselectivity (up to 94-96% ee). rsc.org This approach relies on the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to yield the enantiomerically enriched product. rsc.org

Table 3: Overview of Catalytic Systems for α-Bromination of Ketones

| Catalyst Type | Example Catalyst / System | Bromine Source | Key Feature |

| Acid | HBr, Acetic Acid masterorganicchemistry.comlibretexts.org | Br2 | Classic method, proceeds via enol intermediate |

| Metal | Copper(II) Bromide nih.gov | CuBr2 | In-situ generation of α-bromo species |

| Metal | Montmorillonite K-10 researchgate.net | NBS | Heterogeneous catalysis, easy separation |

| Organo | Chiral Imidazolidine rsc.org | NBS | Enantioselective synthesis |

Elucidation of Reaction Mechanisms and Transformative Chemistry of 1 Bromohexan 2 One

Nucleophilic Substitution Reactions

Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In 1-bromohexan-2-one, the carbon atom bonded to the bromine is the primary electrophilic site for these reactions.

The substitution reactions of haloalkanes can proceed through two main mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN1 reaction is a two-step process. byjus.com The first and rate-determining step involves the spontaneous dissociation of the leaving group (bromide, in this case) to form a carbocation intermediate. byjus.comchemistrystudent.com The second step is the rapid attack of the nucleophile on this planar carbocation. byjus.com This mechanism is favored for tertiary haloalkanes due to the stability of the resulting tertiary carbocation. For primary haloalkanes like this compound, the formation of a highly unstable primary carbocation is energetically disfavored, making the SN1 pathway unlikely. organic-chemistry.org

The SN2 reaction , in contrast, is a single, concerted step. organic-chemistry.org The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). organic-chemistry.org This simultaneous bond-forming and bond-breaking process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentration of both the haloalkane and the nucleophile. byjus.com Given that this compound is a primary haloalkane, it predominantly undergoes nucleophilic substitution via the SN2 mechanism. byjus.comchemistrystudent.com This pathway is sterically accessible and avoids the formation of an unstable primary carbocation.

The SN2 pathway allows this compound to react with a wide array of nucleophiles, leading to the formation of various functionalized ketones. The general principle involves the replacement of the bromine atom with the incoming nucleophilic group.

Hydroxide (B78521) Ions (OH⁻): When treated with a hydroxide source, such as sodium hydroxide, this compound undergoes an SN2 reaction to yield 1-hydroxyhexan-2-one. This reaction effectively converts the alkyl halide into an α-hydroxy ketone.

Cyanide Ions (CN⁻): The cyanide ion is a potent nucleophile that readily displaces the bromide ion. Reaction with a cyanide salt, like sodium cyanide, produces 3-oxoheptanenitrile. This transformation is significant as it extends the carbon chain by one carbon and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines (e.g., R-NH₂): Amines, being good nucleophiles, react with this compound to form substituted amino ketones. For instance, reaction with ammonia (B1221849) would yield 1-aminohexan-2-one, while primary or secondary amines would produce N-substituted derivatives.

The table below summarizes these transformations.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Hydroxyhexan-2-one |

| Cyanide | Sodium Cyanide (NaCN) | 3-Oxoheptanenitrile |

| Amine | Ammonia (NH₃) | 1-Aminohexan-2-one |

Elimination Reactions to Form Unsaturated Carbonyl Systems

In competition with substitution, haloalkanes can undergo elimination reactions, where atoms or groups are removed from adjacent carbons to form a double bond. chemicalnote.com For this compound, this results in the formation of an α,β-unsaturated ketone.

Similar to substitution, elimination reactions follow two primary mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular).

The E1 mechanism is a two-step process that begins with the same initial step as the SN1 reaction: the formation of a carbocation intermediate. chemicalnote.com In the second step, a weak base removes a proton from a carbon atom adjacent (β-position) to the carbocation, leading to the formation of a π-bond. chemicalnote.com Like the SN1 pathway, the E1 mechanism is disfavored for primary alkyl halides such as this compound due to the high energy of the primary carbocation intermediate. libretexts.org

The E2 mechanism is a single-step, concerted reaction where a base removes a β-proton simultaneously as the leaving group departs. chemicalnote.com The reaction rate depends on the concentrations of both the substrate and the base. youtube.com This pathway is favored by the use of strong bases. ksu.edu.sa For this compound, reaction with a strong, sterically hindered base (to minimize competing SN2 reactions) promotes the E2 mechanism to yield hex-1-en-2-one. libretexts.org

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First order (rate = k[substrate]) | Second order (rate = k[substrate][base]) |

| Mechanism | Two steps, via carbocation | One concerted step |

| Base | Weak base is sufficient | Strong base required |

| Substrate | Favored by 3° > 2° halides | Favored by 3° > 2° > 1° halides |

The stereochemistry of elimination reactions is a critical aspect, particularly for the E2 mechanism. The E2 reaction has a strict stereochemical requirement for a periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.com This alignment allows for the proper orbital overlap necessary to form the new π-bond as the C-H and C-Br bonds break.

There are two possible periplanar arrangements:

Syn-periplanar: The proton and leaving group are on the same side of the C-C bond (eclipsed conformation). mgscience.ac.in

Anti-periplanar: The proton and leaving group are on opposite sides of the C-C bond (staggered conformation). mgscience.ac.in

The anti-periplanar geometry is overwhelmingly favored as it corresponds to a lower-energy staggered conformation, avoiding the steric strain of an eclipsed arrangement. mgscience.ac.in Therefore, E2 eliminations proceed with a high degree of stereoselectivity, dictated by the ability of the molecule to adopt this anti-periplanar transition state. chemistrysteps.comlibretexts.org In the case of an acyclic molecule like this compound, rotation around the C1-C2 bond allows the β-hydrogen and the bromine atom to easily achieve the required anti-periplanar orientation for the E2 elimination to occur.

Carbonyl Group Transformations

Beyond reactions at the bromine-bearing carbon, the ketone functional group in this compound possesses its own distinct reactivity. The presence of α-hydrogens (on C1 and C3) adjacent to the carbonyl group makes them acidic. A base can abstract one of these protons to form a nucleophilic enolate intermediate.

This enolate can then participate in various carbonyl addition reactions. For example, in the presence of a base, the enolate of this compound can react with another molecule of an aldehyde or ketone (including itself in a self-condensation) in an aldol (B89426) reaction. This reaction forms a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield a conjugated α,β-unsaturated ketone.

Reduction Reactions to Alcohols

The reduction of α-halo ketones such as this compound can be approached with various reducing agents, with the primary goal being the chemoselective reduction of the ketone functionality to a secondary alcohol. Hydride reagents are commonly employed for this transformation.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org For this compound, NaBH₄ is generally effective for reducing the carbonyl group to a hydroxyl group, yielding 1-bromohexan-2-ol, without affecting the carbon-bromine bond under standard conditions. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org This is typically followed by a workup step using a protic solvent (like water or ethanol) to protonate the resulting alkoxide intermediate. youtube.com

The general transformation is as follows: C₄H₉C(=O)CH₂Br + NaBH₄ → C₄H₉CH(OH)CH₂Br

The selectivity of NaBH₄ is a key advantage, as stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or side reactions, including the cleavage of the C-Br bond.

Condensation Reactions Involving the Ketone Functionality

The ketone functionality in this compound can participate in various condensation reactions. However, the presence of the α-bromo substituent and α'-hydrogens makes the molecule susceptible to rearrangement reactions in the presence of a base, most notably the Favorskii rearrangement.

Favorskii Rearrangement: The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess at least one acidic α'-proton. nrochemistry.com When treated with a base, such as a hydroxide or alkoxide, this compound can undergo a rearrangement to form a carboxylic acid derivative. wikipedia.orgpurechemistry.org The mechanism is initiated by the deprotonation of the α'-carbon (C3) to form an enolate. chemistry-reaction.com This is followed by an intramolecular nucleophilic attack of the enolate on the α-carbon (C1), displacing the bromide ion and forming a strained cyclopropanone (B1606653) intermediate. chemistry-reaction.com The nucleophilic base (e.g., hydroxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening occurs to yield the most stable carbanion, which is then protonated during workup to give the final carboxylic acid product (pentanoic acid in this case, if hydroxide is used). wikipedia.orgchemistry-reaction.com If an alkoxide is used as the base, the corresponding ester is formed. wikipedia.org

Other Condensations: While the Favorskii rearrangement is often a dominant pathway under basic conditions, other condensation reactions typical of ketones, such as the aldol condensation, are less straightforward for this compound. The formation of an enolate at the α'-position could potentially react with another molecule of an aldehyde or ketone. ankara.edu.trmasterorganicchemistry.com However, the competing and often rapid Favorskii pathway can limit the yields of simple condensation products.

α-Alkylation and Acylation Reactions of this compound

The term α-alkylation in the context of this compound primarily refers to the nucleophilic substitution of the bromide atom at the α-position. The inductive effect of the adjacent carbonyl group significantly activates the α-carbon, making the C-Br bond highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. nih.govup.ac.zawikipedia.org

Nucleophilic Substitution (Sₙ2): The reactivity of α-halo ketones in Sₙ2 reactions is markedly enhanced compared to corresponding alkyl halides. nih.govyoutube.com This is attributed to orbital overlap between the incoming nucleophile, the α-carbon, and the carbonyl π-system in the transition state. A variety of nucleophiles can be used to displace the bromide, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Reformatsky-Type Reactions: A specific and important type of α-alkylation is the Reformatsky reaction. While classically involving α-halo esters, the principle can be extended to α-halo ketones. acs.orgchemistnotes.com In this reaction, metallic zinc (or other activated metals like samarium(II) iodide) reacts with the C-Br bond of this compound to form an organozinc intermediate, analogous to a Grignard reagent. testbook.combyjus.com This zinc enolate is less basic and therefore more tolerant of other carbonyl groups than Grignard reagents. It can then react as a nucleophile with an aldehyde or ketone in the same reaction vessel to form a β-hydroxy ketone after acidic workup. testbook.combyjus.com

Organometallic Reactions and Carbon-Carbon Bond Formation

Organometallic reagents and transition-metal catalysis provide powerful tools for forming new carbon-carbon bonds, and halogenated ketones like this compound are valuable substrates in this context.

The direct formation of a Grignard reagent from this compound is not feasible due to the presence of the acidic α'-protons and the electrophilic carbonyl group, which would quench the highly reactive organometallic species. However, Grignard reagents prepared from related bromoalkanes, such as 1-bromohexane (B126081), are immensely useful for C-C bond formation.

Preparation: A Grignard reagent like hexylmagnesium bromide is prepared by reacting 1-bromohexane with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it coordinates to and stabilizes the organomagnesium compound.

Applications: Once formed, hexylmagnesium bromide is a potent nucleophile and a strong base. Its primary application is in the reaction with various electrophiles to create new C-C bonds. A key reaction is its addition to carbonyl compounds. For instance, reaction with a ketone yields a tertiary alcohol, while reaction with an aldehyde produces a secondary alcohol.

| Electrophile | Reagent | Product Type |

| Formaldehyde (CH₂O) | Hexylmagnesium Bromide | Primary Alcohol (Heptan-1-ol) |

| Aldehyde (R'CHO) | Hexylmagnesium Bromide | Secondary Alcohol |

| Ketone (R'C(=O)R'') | Hexylmagnesium Bromide | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Hexylmagnesium Bromide | Carboxylic Acid (Heptanoic acid) |

| Ester (R'COOR'') | Hexylmagnesium Bromide | Tertiary Alcohol (after addition of 2 equiv.) |

Transition-metal catalyzed cross-coupling reactions have revolutionized organic synthesis, and α-halo ketones are competent electrophilic partners in many of these transformations. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are prominent examples.

Suzuki Reaction: This reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. While direct coupling of this compound can be challenging, derivatives such as the corresponding enol triflate or enol acetate (B1210297) of the α-bromo ketone can undergo Suzuki coupling to introduce aryl, vinyl, or alkyl groups. This provides a pathway to more complex ketone structures.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. The application to an α-bromo ketone like this compound would involve its use as the halide component. The reaction would form a new C-C bond at the α-position, leading to a more substituted ketone. The success and regioselectivity of such reactions depend heavily on the choice of catalyst, ligands, and reaction conditions.

Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. α-Halo ketones can serve as the halide partner, enabling the synthesis of γ,δ-alkynyl ketones. This methodology introduces a valuable alkyne moiety into the carbon framework, which can be further functionalized.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-X (e.g., α-bromo ketone derivative) + R'-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck | R-X (e.g., α-bromo ketone) + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | C(sp²)–C(sp²) (vinyl-vinyl) |

| Sonogashira | R-X (e.g., α-bromo ketone) + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(sp)–C(sp²) |

Radical Chemistry and Photochemical Transformations of this compound

The carbon-bromine bond in α-bromo ketones is susceptible to homolytic cleavage under photochemical or radical-initiating conditions. This opens pathways to transformations distinct from the ionic reactions discussed previously.

Photochemical Transformations: Upon irradiation with ultraviolet (UV) light, this compound can undergo homolytic cleavage of the C-Br bond, which is the weakest bond in the molecule. researchgate.net This generates a bromine radical and an α-keto radical (hexan-2-on-1-yl radical). This process is analogous to the Norrish Type I cleavage of ketones, which involves the homolysis of a bond alpha to the carbonyl group. libretexts.org

The resulting α-keto radical is a key intermediate that can undergo several subsequent reactions:

Hydrogen Abstraction: In the presence of a suitable hydrogen donor solvent (e.g., isopropanol), the radical can abstract a hydrogen atom to form 2-hexanone.

Dimerization: Two α-keto radicals can combine to form a γ-diketone (1,4-dibutyl-2,3-butanedione).

Rearrangement: Photolysis of some α-bromo ketones can lead to a 1,2-bromine shift, resulting in the formation of a β-bromo ketone. This is proposed to occur via elimination of HBr to form an α,β-unsaturated ketone, followed by the conjugate addition of HBr. researchgate.net

These photochemical methods offer a way to generate and utilize radical intermediates under relatively mild conditions, often without the need for chemical initiators. researchgate.net

Strategic Utility of 1 Bromohexan 2 One in Complex Organic Synthesis

As a Versatile Building Block in Multistep Synthetic Sequences

The presence of two reactive functional groups allows 1-bromohexan-2-one to be a key component in multistep synthetic pathways. The ketone can undergo reactions such as reduction, oxidation, and aldol (B89426) condensation, while the bromine atom is an excellent leaving group in nucleophilic substitution reactions. This enables the sequential or sometimes simultaneous introduction of different molecular fragments, making it a strategic precursor in the synthesis of a wide array of organic compounds. atamankimya.com

Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). pharmanoble.com The quality and structure of these intermediates are critical as they directly influence the efficacy and safety of the final drug. pharmanoble.com this compound, as an α-haloketone, is a precursor for introducing a functionalized six-carbon chain into larger, more complex molecules.

The compound's utility in this area stems from its ability to react with various nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in building the molecular scaffolds of many therapeutic agents. For instance, derivatives of this compound can be used to synthesize substituted heterocyclic systems, which are common motifs in many drug molecules. A notable application is in the synthesis of xanthine (B1682287) derivatives, where the bromo-ketone structure is used to alkylate a precursor molecule, forming a more complex and pharmacologically relevant compound.

| Application Area | Synthetic Role of this compound | Example Product Class |

| Drug Development | Alkylating agent for heterocyclic scaffolds | Xanthine Derivatives |

| Medicinal Chemistry | Precursor to functionalized linkers | Hybrid molecules for neurodegenerative diseases |

| API Synthesis | Building block for carbon chain extension | Various complex APIs pharmanoble.compyglifesciences.com |

The development of new agrochemicals, such as pesticides and herbicides, relies on the synthesis of novel organic molecules with specific biological activities. This compound and related compounds serve as intermediates in this industry. atamankimya.com The hexyl chain can be incorporated into a target molecule to modify its lipophilicity, which can be crucial for its transport and activity within a plant or insect. The ketone functionality can be used as a handle for further chemical modifications to fine-tune the biological properties of the final agrochemical product.

Specialty and fine chemicals are high-purity substances produced in smaller quantities for specific applications. The dual reactivity of this compound makes it a valuable starting material for this sector. One significant application is in the synthesis of macrocyclic lactones, which are highly valued in the fragrance industry for their musk-like aromas. A hypothetical, yet chemically sound, multi-step sequence could involve:

Reduction of the ketone in this compound to a secondary alcohol.

Hydrolysis of the bromide to a primary alcohol, yielding a diol.

Subsequent oxidation and esterification to create a long-chain hydroxy acid, which is a direct precursor for macrocyclization into a large-ring lactone.

Applications in Natural Product Total Synthesis

The total synthesis of natural products is a significant field in organic chemistry that aims to prepare complex molecules from simpler, commercially available starting materials. researchgate.net These endeavors often require precise control over the three-dimensional arrangement of atoms in a molecule.

A stereoselective reaction is one that preferentially forms one stereoisomer over others. masterorganicchemistry.com While specific, documented examples of this compound in stereoselective natural product synthesis are not widely reported in introductory literature, its structure offers clear potential for such applications.

The ketone at the C2 position can be stereoselectively reduced using chiral reducing agents (e.g., those derived from proline or chiral boranes) to produce a chiral alcohol. This newly created stereocenter can then direct the stereochemical outcome of subsequent reactions. For example, a nucleophilic attack at the C1 position (displacing the bromine) could be influenced by the adjacent chiral hydroxyl group, leading to the formation of one diastereomer in preference to the other. This strategy would allow for the stereoselective introduction of a functionalized hexyl moiety, a common structural unit in various natural products.

Cyclization reactions are crucial for constructing the ring systems that are characteristic of many natural products. researchgate.net this compound derivatives are suitable precursors for intramolecular reactions to form cyclic structures. For example, after conversion to a C12 diol derivative, a Williamson ether synthesis could be employed to form a macrocyclic ether.

Hypothetical Synthesis of a Macrocyclic Ether

| Step | Precursor | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | NaBH₄ | 1-Bromohexan-2-ol | Reduction |

| 2 | 1-Bromohexan-2-ol | NaH (2 equiv.) | Dodecane-2,11-diol derivative | Dimerization/Coupling |

Furthermore, as an α-haloketone, this compound has the potential to undergo rearrangement reactions, such as the Favorskii rearrangement, under basic conditions. This reaction would lead to the formation of a rearranged carboxylic acid derivative, providing a pathway to novel carbocyclic systems from an acyclic precursor.

Contribution to Polymer and Materials Science

The dual functionality of this compound allows for its integration with polymeric systems, either through the modification of existing polymers or by its incorporation into novel monomeric units. These approaches enable the precise introduction of ketone functionalities and a six-carbon chain, which can significantly alter the physicochemical properties of the resulting materials, such as polarity, solubility, and potential for further post-functionalization reactions.

The primary route for modifying existing polymers with this compound involves the nucleophilic substitution of its bromine atom by a nucleophilic group present on the polymer backbone or its side chains. Polymers containing hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups are ideal candidates for this type of modification. The reaction, typically an SN2 process, results in the covalent attachment of the 5-oxohexyl group to the polymer chain. libretexts.org This grafting process can transform a simple polymer into a functional material with pendant ketone groups, which can serve as handles for subsequent reactions, such as cross-linking, derivatization, or the attachment of bioactive molecules.

Table 1: Representative Polymer Functionalization Reactions with this compound

| Polymer Precursor | Nucleophilic Group | Reaction Type | Resulting Structure | Potential Change in Property |

|---|---|---|---|---|

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Williamson Ether Synthesis | Polymer with pendant ether-linked 5-oxohexyl groups | Increased hydrophobicity; introduction of ketone reactivity |

| Poly(ethylene imine) | Amine (-NH2) | N-Alkylation | Polymer with N-substituted 5-oxohexyl groups | Introduction of ketone side chains for further conjugation |

| Poly(cysteine) | Thiol (-SH) | Thioether Formation | Polymer with thioether-linked 5-oxohexyl groups | Alteration of chain packing and solubility |

Beyond modifying existing polymers, this compound is a valuable precursor for the synthesis of custom-designed monomers. By reacting it with smaller molecules that contain both a nucleophilic group and a polymerizable moiety (e.g., a vinyl or acrylate (B77674) group), new functional monomers can be created. For instance, the reaction of this compound with a hydroxy-functional acrylate, such as 2-hydroxyethyl acrylate, in the presence of a base would yield a monomer bearing a pendant 5-oxohexyl group. The subsequent polymerization of such monomers allows for the direct incorporation of the ketone functionality into the polymer backbone, providing a route to materials with a high and uniform density of functional groups. nih.gov

Table 2: Examples of Monomer Synthesis from this compound

| Reactant | Polymerizable Group | Resulting Monomer | Potential Polymer Type |

|---|---|---|---|

| 4-Vinylphenol | Styrenic | 4-(5-Oxohexyloxy)styrene | Functional Polystyrene |

| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Methacrylate | 2-((5-Oxohexyl)oxy)ethyl methacrylate | Functional Polyacrylate |

| Allylamine | Allyl | N-Allyl-1-aminohexan-2-one | Functional Polyallylamine |

Development of Novel Chemical Reagents and Catalysts

The α-bromo ketone motif is a well-established pharmacophore and a precursor for various heterocyclic systems that are crucial in medicinal chemistry and catalysis. This compound can be used as a starting material to construct more complex molecular architectures with specific chemical reactivity or catalytic activity.

A prominent application of α-bromo ketones is in the Hantzsch thiazole (B1198619) synthesis. rsc.org The reaction of this compound with thiourea (B124793) or a substituted thioamide would yield a 2-amino-4-butylthiazole derivative. The thiazole ring is a common scaffold in pharmaceuticals and can act as a ligand for transition metal catalysts. The butyl substituent, derived from the hexanone chain, can be used to tune the steric and electronic properties of the resulting ligand, influencing the activity and selectivity of the catalyst.

Furthermore, the structure of this compound is suitable for the synthesis of precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands. Reaction with an amidine or related dinucleophile could initiate a cyclization sequence to form a heterocyclic precursor, which, after further steps, would yield the desired NHC. The butyl side chain would again offer a point of modification to tailor the catalyst's properties for specific applications.

Table 3: Transformation of this compound into Reagents and Precursors

| Co-reactant | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Thiourea | Hantzsch Thiazole Synthesis | 2-Aminothiazole derivative | Ligand synthesis, pharmaceutical intermediate |

| Ethylenediamine | Condensation/Cyclization | Dihydrodiazepine derivative | Heterocyclic synthesis |

| Triphenylphosphine | Arbuzov/Wittig Reaction | Phosphonium salt | Wittig reagent for olefination |

Advanced Analytical Techniques and Computational Methodologies for 1 Bromohexan 2 One Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1-bromohexan-2-one, offering non-destructive methods to probe its molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The electronegative bromine atom and the carbonyl group significantly influence the chemical shifts of adjacent protons. The protons on the carbon bearing the bromine (C1) are expected to be the most deshielded, appearing furthest downfield as a singlet. The protons on the carbon adjacent to the carbonyl group (C3) will also exhibit a downfield shift, appearing as a triplet. The remaining methylene groups will appear as multiplets in the typical aliphatic region, with the terminal methyl group (C6) appearing as a triplet at the most upfield position. Purity can be assessed by integrating the signals and comparing the proton ratios, as well as by identifying any impurity peaks.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The most deshielded carbon will be the carbonyl carbon (C2) due to the strong electron-withdrawing effect of the oxygen atom. The carbon atom bonded to the bromine (C1) will also be significantly downfield. The chemical shifts of the other aliphatic carbons will decrease as their distance from the electron-withdrawing groups increases.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂-CH₃ chain. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, providing unambiguous C-H bond information. These techniques are vital for confirming the precise structure of this compound and distinguishing it from potential isomers.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂Br) | ~3.9 (s, 2H) | ~35-40 |

| C2 (C=O) | - | ~200-205 |

| C3 (-CH₂-) | ~2.7 (t, 2H) | ~40-45 |

| C4 (-CH₂-) | ~1.6 (sextet, 2H) | ~25-30 |

| C5 (-CH₂-) | ~1.4 (sextet, 2H) | ~20-25 |

| C6 (-CH₃) | ~0.9 (t, 3H) | ~13-15 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing around 1715-1730 cm⁻¹. The presence of the adjacent electronegative bromine atom can slightly shift this frequency. Other key absorptions include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹, and the C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also detects the vibrational modes of the molecule. The C=O stretch is typically a strong and sharp band in the Raman spectrum as well. The C-Br stretch is also readily observable. Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone of the molecule. While IR and Raman spectroscopy provide similar information, their selection rules differ, meaning some vibrational modes may be more prominent in one technique than the other, providing a more complete picture of the molecule's functional groups. nih.gov

Expected Vibrational Bands for this compound

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch | 1715 - 1730 (Strong, Sharp) | 1715 - 1730 (Strong) |

| C-H Stretch (sp³) | 2850 - 2960 (Medium-Strong) | 2850 - 2960 (Strong) |

| C-H Bend (CH₂) | ~1465 (Medium) | ~1465 (Medium) |

| C-H Bend (CH₃) | ~1375 (Medium) | ~1375 (Medium) |

| C-Br Stretch | 500 - 600 (Medium-Strong) | 500 - 600 (Strong) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular weight of this compound is 179.05 g/mol . nih.gov

Upon electron ionization, this compound will form a molecular ion (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity at m/z 178 and m/z 180. libretexts.org This characteristic M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound is primarily dictated by the carbonyl group and the carbon-bromine bond. Key fragmentation pathways include:

Alpha-cleavage: The bond between the carbonyl carbon (C2) and the adjacent carbon (C3) can break, leading to the formation of a stable acylium ion. This would result in the loss of a butyl radical (•C₄H₉) and the detection of a fragment ion. Another alpha-cleavage can occur between C1 and C2.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. libretexts.org In this compound, a hydrogen atom from C5 can be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, resulting in the elimination of a neutral propene molecule.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 99.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 178/180 | [C₆H₁₁BrO]⁺ | Molecular Ion (M⁺) |

| 121/123 | [C₂H₂BrO]⁺ | Alpha-cleavage (loss of •C₄H₉) |

| 99 | [C₆H₁₁O]⁺ | Loss of •Br |

| 71 | [C₄H₇O]⁺ | McLafferty Rearrangement product |

| 43 | [C₂H₃O]⁺ | Acylium ion from cleavage |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. researchgate.net While specific SERS studies on this compound are not widely reported, the principles of the technique are applicable to its analysis, particularly in trace detection scenarios.

The enhancement in SERS arises from two primary mechanisms:

Electromagnetic Enhancement: This is the major contributor and results from the excitation of localized surface plasmons on the metal surface by the incident laser light. This creates a greatly amplified electromagnetic field at the surface, which in turn enhances the Raman scattering of the adsorbed analyte.

Chemical Enhancement: This mechanism involves a charge-transfer process between the analyte and the metal surface, which can also lead to an increase in the Raman signal.

For a molecule like this compound, the carbonyl group and the bromine atom could interact with the SERS substrate, allowing for enhanced detection of its characteristic vibrational modes. This would be particularly useful for studying this compound in complex matrices or at very low concentrations where conventional Raman spectroscopy would not be sensitive enough.

Chromatographic Separation and Purity Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures, byproducts, or impurities, and for quantifying its purity.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

For the purity profiling of this compound, a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be suitable. The analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. A temperature-programmed oven is used to gradually increase the column temperature, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons and its wide linear range. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. Purity is determined by calculating the relative percentage of the main peak area compared to the total area of all peaks in the chromatogram. For definitive identification of peaks, the GC system is often coupled with a mass spectrometer (GC-MS), which provides mass spectra for each eluting component. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for both monitoring the progress of chemical reactions and for the purification of target compounds. bridgewater.eduresearchgate.net In the context of this compound synthesis, which often involves the bromination of a ketone precursor, HPLC provides a robust method to track the consumption of the starting material and the formation of the desired α-bromoketone product, as well as any potential side-products like di-brominated species. reddit.com

The progress of the synthesis of this compound can be meticulously monitored by periodically withdrawing small aliquots from the reaction mixture and analyzing them via HPLC. This allows for the real-time determination of reactant conversion and product formation, enabling precise control over reaction conditions to optimize yield and minimize impurity formation. bridgewater.educhromatographyonline.com A typical HPLC method for this purpose would employ a reverse-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). sielc.comnih.gov The separation is based on the differential partitioning of the reactants and products between the stationary and mobile phases. The nonpolar nature of this compound would lead to a distinct retention time compared to its more polar or less brominated precursors.

For the isolation and purification of this compound from the crude reaction mixture, preparative HPLC is a powerful tool. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample volumes. By collecting the eluent fraction corresponding to the retention time of this compound, a highly purified sample can be obtained. The selection of an appropriate mobile phase and gradient elution program is critical for achieving optimal separation from unreacted starting materials and byproducts.

Emerging Detection and Sensing Technologies

Recent advancements in analytical instrumentation have led to the development of highly sensitive techniques for the detection and analysis of volatile organic compounds (VOCs) such as this compound. These emerging technologies offer rapid, real-time, and often portable solutions for vapor analysis and trace compound detection.

Ion Mobility Spectrometry (IMS) for Vapor Analysis

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique for the detection of gaseous compounds at atmospheric pressure. ajtre.org IMS separates ions based on their size, shape, and charge as they drift through a tube under the influence of an electric field against a counter-flowing buffer gas. researchgate.netbruker.com This technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, including halogenated ketones like this compound. nih.govuw.edu.pl

When coupled with a gas chromatograph (GC-IMS), the separation power is significantly enhanced, allowing for the analysis of complex vapor mixtures. mdpi.com The GC separates the components of the mixture based on their boiling points and polarities, and the IMS then provides an additional dimension of separation based on ion mobility. mdpi.com This two-dimensional separation provides a unique fingerprint for each compound, enabling its identification and quantification even in complex matrices. The high sensitivity of IMS, with detection limits often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, makes it a valuable tool for trace vapor analysis of this compound. uw.edu.pl

| Parameter | Description |

| Principle of Separation | Separation of ions in the gas phase based on their mobility in an electric field. researchgate.net |

| Typical Analytes | Volatile and semi-volatile organic compounds, including halogenated compounds. nih.govuw.edu.pl |

| Coupling Techniques | Commonly coupled with Gas Chromatography (GC-IMS) for enhanced separation. mdpi.com |

| Sensitivity | High sensitivity, with detection limits in the ppb to ppt range. uw.edu.pl |

| Analysis Time | Rapid analysis, with spectra typically recorded in milliseconds. uw.edu.pl |

Photoionization Detection (PID) for Trace Compound Detection

Photoionization Detection (PID) is a highly sensitive and non-destructive technique used for the detection of a wide range of volatile organic compounds (VOCs). wikipedia.orgclu-in.org A PID works by using a high-energy ultraviolet (UV) lamp to ionize gas molecules that have an ionization potential lower than the energy of the photons emitted by the lamp. rcsystemsco.comwatchgas.comscene7.com The resulting ions are then collected on an electrode, generating a current that is proportional to the concentration of the analyte. rcsystemsco.com

This compound, as a volatile organic compound, is amenable to detection by PID. The energy of the UV lamp is a critical parameter; a lamp with an energy level sufficient to ionize this compound but not the major components of air (like nitrogen and oxygen) would be selected. clu-in.org PIDs are known for their rapid response times and high sensitivity, making them suitable for real-time monitoring and trace-level detection of this compound vapors in various environments. scene7.comhoneywell.com It is important to note that PIDs are generally non-specific detectors, meaning they respond to a broad range of compounds. watchgas.cominternationalgasdetectors.com Therefore, for unambiguous identification, PID is often used in conjunction with a separation technique like gas chromatography. wikipedia.org

| Feature | Description |

| Detection Principle | Ionization of molecules by high-energy UV photons. rcsystemsco.comwatchgas.com |

| Analyte Requirement | The ionization potential of the analyte must be less than the lamp's photon energy. clu-in.org |

| Selectivity | Generally non-specific, responds to a wide range of VOCs. watchgas.cominternationalgasdetectors.com |

| Sensitivity | Capable of detecting concentrations from sub-ppb to several thousand ppm. wikipedia.org |

| Applications | Industrial hygiene, environmental monitoring, and hazardous material detection. wikipedia.orgbuygasmonitors.com |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at the atomic and electronic levels. These theoretical approaches complement experimental studies by offering detailed insights into the structure, reactivity, and dynamics of compounds like this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For this compound, these calculations can provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. The analysis of these properties helps in understanding the molecule's susceptibility to nucleophilic and electrophilic attack.

Studies on α-halo ketones have shown that the presence of the halogen atom significantly influences the electronic properties of the carbonyl group. acs.orgnih.gov DFT calculations can quantify these effects in this compound, providing insights into bond polarities, atomic charges, and the energies of different electronic states. Furthermore, quantum chemical methods can be employed to calculate various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which are crucial for predicting the kinetic and thermodynamic aspects of its chemical reactions.

| Calculated Property | Significance for this compound |

| Molecular Orbitals (HOMO/LUMO) | Predicts sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential Map | Visualizes charge distribution and regions of positive or negative potential. |

| Atomic Charges | Quantifies the partial charges on each atom, indicating bond polarity. |

| Ionization Potential & Electron Affinity | Relates to the ease of removing or adding an electron, indicating redox properties. |

| Chemical Hardness & Softness | Predicts the reactivity and stability of the molecule. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations can explore its potential energy surface to identify stable conformers and the energy barriers between them. upenn.eduopenochem.org The preferred conformation of α-halo ketones is often a cisoid arrangement where the halogen and carbonyl group are in the same plane to minimize steric hindrance. wikipedia.org MD simulations can verify this for this compound and explore the populations of different conformers at various temperatures.

Furthermore, MD simulations can be used to investigate the interactions of this compound with other molecules, such as solvents or biological macromolecules. acs.orgacs.org These simulations can model non-covalent interactions like hydrogen bonds, van der Waals forces, and halogen bonds. nih.gov Understanding these intermolecular forces is crucial for predicting the solubility, partitioning behavior, and potential biological activity of this compound. The simulations provide a time-resolved view of the molecular system, offering insights into the dynamics of these interactions.

| Simulation Aspect | Information Gained for this compound |

| Conformational Sampling | Identification of low-energy conformers and their relative populations. nih.gov |

| Torsional Angle Analysis | Characterization of the flexibility around rotatable bonds. |

| Intermolecular Interaction Energies | Quantification of the strength of interactions with surrounding molecules. |

| Radial Distribution Functions | Describes the probability of finding another molecule at a certain distance, indicating solvation structure. |

| Dynamic Properties | Simulation of molecular motion over time to understand dynamic processes. |

In Silico Reaction Pathway Elucidation and Transition State Analysis

In the study of this compound, computational chemistry provides powerful tools for elucidating reaction pathways and analyzing transition states, offering insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a commonly employed method for these in silico investigations, allowing for the detailed examination of reaction mechanisms at the molecular level.

One of the key reactions of α-bromo ketones like this compound is their behavior under basic conditions, which can lead to reactions such as the Favorskii rearrangement. Computational modeling can map out the potential energy surface of this reaction, identifying the intermediates and transition states involved. The process typically begins with the abstraction of an acidic α'-proton (from the C3 position) by a base, forming an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom, leading to a cyclopropanone (B1606653) intermediate. The subsequent nucleophilic attack of a base on the carbonyl carbon of the cyclopropanone and the cleavage of the resulting tetrahedral intermediate can also be modeled.

Transition state analysis for each step of this pathway allows for the determination of activation energies, which are crucial for understanding the kinetics of the reaction. For instance, the transition state for the initial proton abstraction can be located, and its geometry and energy calculated. Similarly, the transition state for the ring-closing step to form the cyclopropanone can be characterized. These calculations can help predict the feasibility of the reaction under different conditions and with different bases.

Another important reaction pathway for this compound that can be studied in silico is its reaction with various nucleophiles in substitution reactions. Computational analysis can help to distinguish between SN2 and other possible mechanisms by calculating the energy profiles of the competing pathways. The transition state for the SN2 attack of a nucleophile on the α-carbon, with the bromide ion as the leaving group, can be modeled to understand the steric and electronic effects of the hexan-2-one structure on the reaction rate.

The table below presents hypothetical data from a DFT study on the Favorskii rearrangement of this compound, illustrating the type of information that can be obtained from such an analysis.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Initial Reactant | This compound | 0.0 | C1-Br bond length: 1.95 Å |

| Proton Abstraction TS | [Base---H---C3] complex | +12.5 | C3-H bond length: 1.50 Å |

| Enolate Intermediate | Hex-1-en-2-olate anion | -5.2 | C1=C2 bond length: 1.35 Å |

| Ring Closure TS | Cyclopropanone formation | +8.7 | C3---C1 distance: 2.10 Å |

| Cyclopropanone Intermediate | 2-butylcyclopropanone | -10.1 | C1-C3 bond length: 1.52 Å |

Chemometric Techniques in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric techniques are invaluable for interpreting complex analytical data sets, such as those obtained from spectroscopic or chromatographic analyses. These techniques can help in identifying patterns, classifying samples, and building predictive models.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original information. In the analysis of this compound, PCA can be applied to spectroscopic data (e.g., from infrared or Raman spectroscopy) obtained from a series of reactions or from samples under different conditions.

By transforming the original variables (e.g., absorbance at different wavenumbers) into a smaller set of uncorrelated variables called principal components (PCs), PCA can reveal clustering of samples based on their chemical similarities. For example, in a study monitoring the synthesis of this compound, PCA could be used to distinguish between the spectra of the starting material, the product, and any intermediates or byproducts. The scores plot from a PCA would show the distribution of the samples, while the corresponding loadings plot would indicate which spectral features are responsible for the observed separation.

The following table presents a hypothetical example of PCA results from the analysis of infrared spectra of samples taken at different time points during the synthesis of this compound.

| Sample (Time Point) | PC1 Score | PC2 Score | Classification |

|---|---|---|---|

| T0 (0 min) | -3.5 | -1.2 | Starting Material |

| T1 (15 min) | -1.8 | 0.5 | Reaction Mixture |

| T2 (30 min) | 0.2 | 1.1 | Reaction Mixture |

| T3 (60 min) | 2.5 | 0.8 | Product |

| T4 (120 min) | 2.8 | 0.9 | Product |

Future Perspectives and Green Chemistry Initiatives in 1 Bromohexan 2 One Research

Development of Sustainable Synthetic Routes for 1-Bromohexan-2-one

The traditional synthesis of α-haloketones often involves stoichiometric amounts of hazardous reagents and the use of volatile organic solvents. researchgate.netnih.gov Future research is focused on creating greener alternatives that are both environmentally benign and economically viable.